molecular formula C18H13ClFN5O B6491617 3-[(2-chlorophenyl)methyl]-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1326899-74-4

3-[(2-chlorophenyl)methyl]-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

カタログ番号: B6491617
CAS番号: 1326899-74-4
分子量: 369.8 g/mol
InChIキー: PEAILLKVNSLWQR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This would involve a detailed explanation of the methods used to synthesize the compound, including the starting materials, reagents, and conditions. .

作用機序

Target of Action

F6609-4630, also known as RMC-4630, is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2 . SHP2 is a central node in the RAS signaling pathway , which plays a crucial role in cell growth and differentiation .

Mode of Action

RMC-4630 interacts with its target, SHP2, by binding to it in an allosteric manner . This binding inhibits the enzymatic activity of SHP2, thereby disrupting the RAS signaling pathway . This disruption can lead to the shrinkage of tumors carrying certain mutations in the RAS pathway such as KRAS G12C, NF1 LOF, and BRAF Class3 .

Biochemical Pathways

The primary biochemical pathway affected by RMC-4630 is the RAS-MAP kinase cell growth signaling cascade . By inhibiting SHP2, RMC-4630 disrupts this pathway, which can lead to the inhibition of cell growth and proliferation .

Pharmacokinetics

The pharmacokinetic properties of RMC-4630 are still under investigation. It has been reported that rmc-4630 is orally bioavailable . This means that the compound can be absorbed into the bloodstream when taken by mouth, which is crucial for its bioavailability and therapeutic effect .

Result of Action

The inhibition of SHP2 by RMC-4630 has been shown to have anti-tumor activity. In a phase 1 clinical trial, RMC-4630 showed promising results in patients with non-small cell lung cancer and other solid tumors carrying certain mutations that cause hyperactivation of the RAS-MAP kinase cell growth signaling cascade . The most frequent adverse events were edema, diarrhea, fatigue, anemia, and thrombocytopenia .

特性

IUPAC Name

3-[(2-chlorophenyl)methyl]-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN5O/c19-14-7-3-1-5-12(14)10-25-17-16(22-23-25)18(26)24(11-21-17)9-13-6-2-4-8-15(13)20/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAILLKVNSLWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。